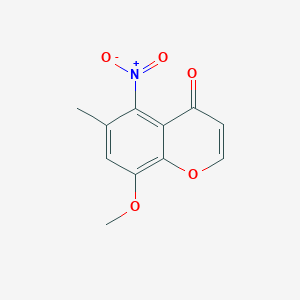
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of 4-bromoaniline with a thiazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium methoxide or potassium tert-butoxide, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide can be compared with other thiazolidinone derivatives, such as:
- N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
- N-(4-fluorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
- N-(4-methylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity due to the presence of different substituents on the phenyl ring.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for further research and development.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTVYOXVJVUNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)

![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)


![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

